molecular formula C7H8O4S B13569156 Hydroxymethylbenzenesulphonic acid CAS No. 94086-65-4

Hydroxymethylbenzenesulphonic acid

Cat. No.: B13569156
CAS No.: 94086-65-4
M. Wt: 188.20 g/mol
InChI Key: PUVZCXOXLTYJCV-UHFFFAOYSA-N
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Description

Hydroxymethylbenzenesulphonic Acid, with the molecular formula C7H8O4S and a molecular weight of 188.20 g/mol, is a versatile benzenesulfonic acid derivative that serves as a valuable building block in organic synthesis and chemical research . This compound, also known as 2-Methylolbenzenesulfonic acid, is characterized by the presence of both a sulfonic acid group and a hydroxymethyl group attached to a benzene ring, making it a bifunctional reagent for a variety of applications . The sulfonic acid group is a strong acid, often used in reactions that require an acidic catalyst, such as esterifications and dehydrations . As an aromatic sulfonic acid, it can be prepared via the sulfonation of suitable benzene derivatives, a fundamental electrophilic substitution reaction in industrial organic chemistry . Researchers value this compound for its potential in developing more complex molecular structures, including dyes and pharmaceuticals, where the benzenesulfonate moiety is known to be used in the formation of salts for various drugs . Its structural features are also of interest in materials science, particularly in the design of compounds with specific electronic properties or for the creation of solid acid catalysts . This product is supplied with a Certificate of Analysis to ensure quality and consistency for your research requirements . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94086-65-4

Molecular Formula

C7H8O4S

Molecular Weight

188.20 g/mol

IUPAC Name

2-(hydroxymethyl)benzenesulfonic acid

InChI

InChI=1S/C7H8O4S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)

InChI Key

PUVZCXOXLTYJCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)S(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies and Process Innovation for Hydroxymethylbenzenesulphonic Acid

Established Synthetic Pathways to Hydroxymethylbenzenesulphonic Acid

The synthesis of this compound can be approached through several established chemical routes. These methods primarily involve the strategic introduction of the sulfonic acid and hydroxymethyl functional groups onto a benzene (B151609) ring, utilizing well-known aromatic chemistry principles.

A primary and logical pathway to this compound involves a two-step sequence starting from benzaldehyde (B42025).

First, the regioselective sulfonation of benzaldehyde is performed. The aldehyde group (-CHO) is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, reacting benzaldehyde with a sulfonating agent like fuming sulfuric acid directs the sulfonic acid group (-SO₃H) predominantly to the meta-position, yielding 3-formylbenzenesulfonic acid. numberanalytics.com

The second step is the reduction of the aromatic aldehyde to a primary alcohol. The formyl group of 3-formylbenzenesulfonic acid is reduced to a hydroxymethyl group (-CH₂OH) to yield the final product, 3-hydroxymethylbenzenesulphonic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using various reducing agents. britannica.com Commonly employed methods include:

Metal Hydride Reduction : Reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reducing aldehydes to primary alcohols. britannica.comresearchgate.net Sodium borohydride is generally preferred for its greater functional group tolerance and milder reaction conditions.

Catalytic Hydrogenation : This method involves reacting the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. britannica.comnih.gov Catalysts like palladium (Pd), platinum (Pt), or nickel (Ni) are often used. britannica.com This approach is highly efficient and is considered a greener alternative to metal hydrides. nih.gov

Transfer Hydrogenation : An alternative catalytic method uses a hydrogen donor like formic acid in the presence of a palladium catalyst to achieve the reduction. tandfonline.com

The choice of reducing agent depends on factors such as desired selectivity, reaction scale, and compatibility with the sulfonic acid group.

Table 1: Comparison of Reduction Methods for Aromatic Aldehydes

MethodTypical ReagentsKey AdvantagesConsiderationsReference
Metal Hydride ReductionSodium Borohydride (NaBH₄)High yields, mild conditions, good selectivity.Stoichiometric reagent, generates waste salts. britannica.comresearchgate.net
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NiHigh atom economy, clean reaction, catalyst can be recycled.Requires specialized high-pressure equipment. britannica.comnih.gov
Transfer HydrogenationFormic Acid (HCOOH), Pd(OAc)₂Avoids use of gaseous H₂, mild conditions.May require specific ligands and co-solvents for efficiency. tandfonline.com

Hydroxymethyl groups can be introduced onto sulfonated aromatic rings through condensation reactions with formaldehyde (B43269). This chemistry is fundamental to the production of various industrial polymers and resins. For example, phenolsulfonic acid is known to react with formaldehyde and urea (B33335) to form complex copolymers. epa.gov In these processes, formaldehyde acts as a cross-linking agent, connecting aromatic units via methylene (B1212753) (-CH₂-) bridges. epa.gov

While the goal of these industrial processes is typically the formation of high-molecular-weight polymers rather than the isolation of a simple monomeric hydroxymethyl derivative, the underlying reaction demonstrates the electrophilic substitution of formaldehyde (or its protonated form) onto an activated aromatic ring. epa.govnih.gov The reaction of benzenesulfonic acid or phenolsulfonic acid with formaldehyde can lead to products that are described as "benzenesulfonic acid, hydroxy-, polymer with formaldehyde". nih.gov This indicates that under specific conditions, hydroxymethylation occurs, followed by polymerization. To isolate a monomeric product like this compound, reaction conditions would need to be carefully controlled to favor the initial hydroxymethylation step while preventing subsequent condensation.

Another synthetic strategy involves starting with a pre-existing benzenoid sulfonic acid and modifying a different substituent on the ring to create the hydroxymethyl group. A prominent example of a suitable precursor is p-toluenesulfonic acid, which is industrially available.

The synthesis from p-toluenesulfonic acid would involve the oxidation of the benzylic methyl group. This transformation is typically challenging to stop at the alcohol or aldehyde stage and often proceeds to the carboxylic acid. A plausible multi-step sequence would be:

Oxidation : The methyl group of p-toluenesulfonic acid is oxidized to a carboxylic acid group, yielding 4-sulfobenzoic acid. Various strong oxidizing agents can accomplish this. Studies on the oxidative degradation of p-toluenesulfonic acid confirm the reactivity of the aromatic ring and its substituents. nih.gov

Reduction : The resulting carboxylic acid group is then reduced to a primary alcohol. This reduction is more challenging than the reduction of an aldehyde and typically requires stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

This route provides a way to access isomers that may not be readily available through the direct sulfonation of a substituted benzene, such as the para-isomer, 4-hydroxymethylbenzenesulphonic acid.

Advanced Synthetic Techniques and Reaction Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, safety, and environmental impact of the process.

The synthesis of this compound via the benzaldehyde route relies on electrophilic aromatic sulfonation, a cornerstone reaction in industrial organic chemistry. numberanalytics.com The mechanism proceeds through several key steps:

Formation of the Electrophile : The true electrophile in sulfonation is sulfur trioxide (SO₃). In concentrated or fuming sulfuric acid, SO₃ is present in equilibrium and acts as a powerful electrophile. numberanalytics.com

Electrophilic Attack : The π-electron system of the aromatic ring (e.g., benzaldehyde) attacks the electrophilic sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base, typically the hydrogensulfate ion (HSO₄⁻) present in the mixture, removes a proton from the carbon atom bearing the new C-S bond. This restores the aromaticity of the ring.

Protonation : The resulting sulfonate anion is protonated by the strong acid medium to give the final sulfonic acid product.

Understanding this mechanism is crucial for controlling the regioselectivity and preventing side reactions. For instance, the reaction is known to be reversible, and high temperatures in dilute aqueous acid can lead to desulfonation.

Applying green chemistry principles aims to make the synthesis of this compound more sustainable. researchgate.netresearchgate.net

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleApplication in SynthesisReference
Waste PreventionUsing catalytic methods (e.g., catalytic hydrogenation) instead of stoichiometric reagents (e.g., LiAlH₄) minimizes inorganic waste. nih.gov
Atom EconomyCatalytic hydrogenation offers 100% atom economy for the reduction step. Direct hydroxymethylation, if feasible, would also be highly atom-economical. nih.gov
Less Hazardous Chemical SynthesesConventional sulfonation uses large excesses of corrosive fuming sulfuric acid. Alternatives like SO₃ complexes (e.g., pyridine-SO₃) are milder and more selective, reducing hazards. rscspecialitychemicals.org.uk
Designing Safer ChemicalsThe final product itself should be evaluated for its environmental persistence and toxicity.
Safer Solvents and AuxiliariesSolvent-free reductions, for example using solid acid-activated sodium borohydride, can eliminate the need for volatile organic solvents. researchgate.net
Design for Energy EfficiencyDeveloping reactions that proceed at ambient temperature and pressure, such as certain catalytic hydrogenations or NaBH₄ reductions, reduces energy consumption compared to high-temperature processes. amazonaws.com
Use of Renewable FeedstocksWhile benzene derivatives are typically petrochemical-based, research into bio-based aromatics could provide renewable starting materials in the future. researchgate.net
Reduce DerivativesA direct hydroxymethylation of benzenesulfonic acid would be preferable to a multi-step process involving protection/deprotection or functional group interconversion.
CatalysisEmploying recyclable heterogeneous catalysts (e.g., Pd/C) for reduction steps is superior to using single-use stoichiometric reagents. nih.govresearchgate.net

Flow Chemistry and Continuous Processing Approaches

The transition from batch to continuous-flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of fine chemicals like this compound. Flow chemistry utilizes microreactors or packed-bed reactors, which provide superior heat and mass transfer compared to traditional batch vessels. nih.govalmacgroup.com This precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields, improved selectivity, and the safe handling of hazardous reagents. nih.gov

A well-documented continuous-flow process for the sulfonation of 1,2-diaminobenzene to produce 3,4-diaminobenzenesulfonic acid serves as a strong model for the potential synthesis of this compound. google.com In such a setup, a stream of the starting material (e.g., benzyl (B1604629) alcohol) dissolved in a molar excess of a sulfonating agent like sulfuric acid would be introduced into the inlet of a continuous-flow microreactor. google.com The high surface-area-to-volume ratio of the microreactor's channels allows for rapid heating to the optimal reaction temperature and efficient dissipation of the exothermic heat of reaction, preventing the formation of unwanted byproducts. almacgroup.comunimi.it

The system can be designed with sequential modules that control different stages of the reaction, from initial mixing and heating to residence time and quenching. google.com This approach not only enhances process control but also facilitates the in-situ generation and immediate consumption of unstable intermediates. nih.gov The scalability of a proven flow process is often more straightforward than batch scale-up, achievable by either extending the operational time, increasing the reactor size ("sizing up"), or running multiple reactors in parallel ("numbering up"). almacgroup.com

Table 1: Hypothetical Parameters for Continuous-Flow Synthesis of this compound (Based on analogous sulfonation processes google.com)

ParameterValue/ConditionRationale
Reactants Benzyl alcohol, Sulfuric AcidDirect hydroxymethylation and sulfonation.
Molar Ratio (H₂SO₄:Substrate) > 5:1A molar excess of sulfuric acid acts as both reactant and solvent, driving the reaction to completion. google.com
Reactor Type Heated Microreactor or Packed-BedProvides excellent heat transfer and precise temperature control for a highly exothermic reaction. nih.govalmacgroup.com
Reaction Temperature 180 °C - 220 °CElevated temperatures are often required for sulfonation reactions to proceed at an efficient rate. google.com
Residence Time Seconds to MinutesRapid reaction kinetics in flow reactors significantly reduce the required processing time compared to batch methods. nih.gov
Pressure Atmospheric to ElevatedCan be controlled to maintain solvent in the liquid phase above its boiling point (superheating). unimi.it

Catalytic Promotion in this compound Formation

Catalysis offers a pathway to milder reaction conditions, higher selectivity, and more sustainable processes for producing this compound. Various catalytic systems can be envisioned for either the direct sulfonation of a benzyl alcohol derivative or the functionalization of a pre-formed sulphonic acid.

Enzymatic Catalysis: Aryl sulfotransferases (ASTs) are capable of catalyzing the sulfation of benzylic alcohols using a sulfate (B86663) donor like 3'-phosphoadenosine 5'-phosphosulfate. nih.gov Research on rat hepatic AST IV has shown that the catalytic efficiency is influenced by the molecular characteristics of the benzyl alcohol substrate, including its lipophilicity and stereochemistry at the benzylic carbon. nih.gov This biocatalytic approach offers high selectivity under mild physiological conditions.

Heterogeneous Acid Catalysis: Solid acid catalysts provide significant operational advantages, including ease of separation from the reaction mixture and potential for recyclability. acgpubs.org Materials such as sulfonic-acid-functionalized hyper-crosslinked polymers or sulfonated silica (B1680970) (e.g., SBA-15-Ph-SO₃H) can effectively catalyze reactions like Friedel-Crafts alkylations and acylations. acgpubs.orgnih.gov These catalysts could be employed in the sulfonation of benzyl alcohol, benefiting from strong acidic sites and high thermal stability. acgpubs.org

Metal-Based Catalysis: The selective oxidation of benzyl alcohol to benzaldehyde is a well-studied reaction using various metal catalysts, including palladium supported on graphitic carbon nitride (Pd/g-C3N4) and gold-based catalysts. mdpi.commdpi.com While this is an oxidation reaction, it demonstrates the utility of metal catalysts in activating the benzyl position. A subsequent sulfonation step or a one-pot oxidation-sulfonation system could be developed. For instance, sulfathiazole-functionalized magnetic nanoparticles have shown great versatility in catalyzing the oxidation of various benzyl alcohol derivatives. researchgate.net

Table 2: Comparison of Catalytic Systems for this compound Synthesis

Catalytic SystemApproachKey AdvantagesPotential Challenges
Aryl Sulfotransferase (AST) Enzymatic sulfation of benzyl alcohol. nih.govHigh selectivity (regio- and stereospecificity), mild reaction conditions.Enzyme stability, cost of cofactors, substrate scope limitations. nih.gov
Solid Acid Catalysts (e.g., SBA-15-Ph-SO₃H) Heterogeneous-catalyzed sulfonation. nih.govRecyclable, easy to separate, high thermal stability, suitable for flow reactors. acgpubs.orgPotential for catalyst deactivation, mass transfer limitations.
Metal Nanoparticles (e.g., Pd/g-C3N4) Activation of benzyl position via oxidation, followed by sulfonation. mdpi.comHigh catalytic activity, can operate under solvent-free conditions.Multi-step process may be required, potential for metal leaching. mdpi.com
Functionalized Nanoparticles (γ-Fe2O3/SiO2-STZ) Versatile catalysis for functionalizing benzyl alcohol derivatives. researchgate.netHigh efficiency, catalyst can be magnetically separated and reused.Synthesis of the catalyst can be complex. researchgate.net

Preparation of Structurally Modified this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the fine-tuning of the molecule's physical and chemical properties for specific applications.

Synthesis of Substituted this compound Isomers

The preparation of isomers with various substituents on the aromatic ring can be readily achieved by selecting the appropriately substituted starting material. The catalytic oxidation of a wide range of benzyl alcohol derivatives bearing either electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -Cl) groups has been successfully demonstrated using systems like sulfathiazole-functionalized magnetic nanoparticles. researchgate.net This indicates that the core synthesis can be adapted to a variety of substituted precursors to yield the corresponding substituted hydroxymethylbenzenesulphonic acids.

Similarly, Friedel-Crafts benzylation reactions using sulfonic-acid-functionalized catalysts have been shown to work with a range of substituted arenes, including anisole, toluene (B28343), and p-xylene, reacting them with benzyl alcohols to produce substituted diarylmethanes. acgpubs.org This principle can be reversed, starting with a substituted benzyl alcohol to produce the desired isomer.

Table 3: Examples of Substituted Precursors for Analogue Synthesis (Based on demonstrated catalytic reactions with benzyl alcohol derivatives)

Starting Material (Substituted Benzyl Alcohol)Potential Product (Substituted Acid)Relevant Reaction TypeReference
4-Methylbenzyl alcohol4-Hydroxymethyl-2-methylbenzenesulphonic acidCatalytic Oxidation/Sulfonation researchgate.net
4-Methoxybenzyl alcohol4-Hydroxymethyl-2-methoxybenzenesulphonic acidCatalytic Oxidation/Sulfonation researchgate.net
4-Chlorobenzyl alcohol2-Chloro-4-hydroxymethylbenzenesulphonic acidCatalytic Oxidation/Sulfonation researchgate.net
4-Nitrobenzyl alcohol4-Hydroxymethyl-2-nitrobenzenesulphonic acidCatalytic Oxidation/Sulfonation researchgate.net
(S)-(-)-1-PhenylethanolChiral α-Methylbenzylsulfonic acid analogueEnzymatic Sulfation nih.gov

Incorporation into Complex Molecular Architectures via Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental for building complex structures. luxembourg-bio.com The bifunctional nature of this compound, with its hydroxyl (-OH) and sulphonic acid (-SO₃H) groups, makes it an ideal building block for incorporation into larger molecules like polymers or specialized esters.

The hydroxyl group can participate in an esterification reaction with a carboxylic acid to form a standard ester linkage. wikipedia.org Conversely, the sulphonic acid group can be activated and reacted with an alcohol to form a sulphonate ester. Efficient methods have been developed for this transformation, including activating the sulphonic acid as a corresponding N-hydroxybenzotriazole ester or an Oxyma ester, which can then react with an amine or alcohol under mild conditions. luxembourg-bio.com This avoids the production of harsh byproducts like HCl, making the method compatible with sensitive functional groups. luxembourg-bio.com

Solid-Phase Synthesis Approaches for Specialized Derivatives

Solid-phase synthesis (SPS) is a powerful technique for the stepwise construction of complex molecules on a solid support, simplifying purification by allowing excess reagents and byproducts to be washed away after each step. wikipedia.org This methodology, famously developed for peptide synthesis, can be adapted for creating specialized derivatives of this compound. almacgroup.comwikipedia.org

An efficient method for creating sulphonic esters utilizes a polymer-bound primary triazene. researchgate.net In this approach, the this compound would be added to the polymer-bound reagent, which acts as an alkylating agent upon protonation by the acidic sulphonic acid group, forming the desired ester while the remainder of the molecule remains anchored to the solid support. researchgate.net Further reactions could then be performed on the free hydroxyl group.

Alternatively, the molecule could be anchored to the resin via its hydroxyl group, leaving the sulphonic acid moiety free for modification. For instance, methods developed for solid-phase peptide synthesis (SPPS) can be used to create sulphonamides. This involves activating the sulphonic acid and reacting it with an amine, a process shown to be compatible with acid-labile resins and protecting groups common in Fmoc-based SPPS. luxembourg-bio.com After the desired derivative is fully assembled on the resin, it is cleaved from the solid support to yield the final, purified product. wikipedia.org

Table 4: General Cycle for Solid-Phase Synthesis of a this compound Derivative

StepActionPurpose
1. Anchoring Covalently attach a protected this compound molecule to a solid support resin (e.g., via its hydroxyl group).Immobilizes the starting material for stepwise synthesis. wikipedia.org
2. Washing Wash the resin with appropriate solvents.Remove excess, unreacted starting material.
3. Deprotection Remove a protecting group from the sulphonic acid (if applicable) or other functional site.Expose the functional group for the next reaction.
4. Coupling Add an excess of the next building block (e.g., an amine to form a sulphonamide) along with an activating agent. luxembourg-bio.comForm the desired chemical bond. Using excess reagent drives the reaction to completion. wikipedia.org
5. Washing Wash the resin with appropriate solvents.Remove excess reagents and soluble byproducts. wikipedia.org
6. Repeat/Cleavage Repeat steps 3-5 for further modifications or proceed to final cleavage.Elongate the molecular chain or finish the synthesis.
7. Final Cleavage Treat the resin with a strong acid (e.g., Trifluoroacetic acid - TFA).Release the final, purified derivative from the solid support. luxembourg-bio.com

Chemical Reactivity and Mechanistic Investigations of Hydroxymethylbenzenesulphonic Acid

Proton-Transfer and Acid-Base Reactivity of the Sulfonic Acid Moiety

Hydroxymethylbenzenesulphonic acid possesses a sulfonic acid group (-SO₃H), which is a strong acid. wikipedia.org The acidity of sulfonic acids surpasses that of corresponding carboxylic acids by a factor of about a million. wikipedia.org For instance, the pKa values for p-Toluenesulfonic acid and methanesulfonic acid are -2.8 and -1.9, respectively, whereas benzoic acid and acetic acid have pKa values of 4.20 and 4.76. wikipedia.org This pronounced acidity is a key feature of the sulfonic acid moiety.

The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor and a base as a proton acceptor. tutorchase.com Acid-base reactions are essentially proton-transfer reactions. tutorchase.comsrsvidyamahapitha.org The strength of an acid is determined by its ability to donate a proton. tutorchase.com Sulfonic acids are effective proton donors, readily transferring a proton to a base. wikipedia.orgtutorchase.com This process is reversible, establishing an equilibrium between the acid and its conjugate base, and the base and its conjugate acid. srsvidyamahapitha.orglibretexts.org

The general mechanism for proton transfer involves the movement of electrons from the base to the acidic proton of the acid. libretexts.org In the context of this compound, the sulfonic acid group readily donates its proton to a base. The resulting sulfonate anion (R-SO₃⁻) is stabilized by resonance, which contributes to the high acidity of the parent compound.

Studies on proton transfer between photoacids like 8-hydroxy-1,3,6-pyrenetrisulfonic acid (HPTS) and bases in aqueous solutions have revealed complex mechanisms. nih.gov These investigations, utilizing techniques such as femtosecond mid-infrared spectroscopy, have shown that proton transfer can occur through different pathways, including direct transfer via a water wire or indirect transfer where the proton is first released to the solvent and then taken up by the base. nih.gov

The acidic properties of sulfonic acid groups can be characterized by methods like ammonia (B1221849) adsorption microcalorimetry. researchgate.net This technique has been used to determine the number and strength of acid sites in materials functionalized with sulfonic acid groups. researchgate.net

Compound pKa
p-Toluenesulfonic acid-2.8 wikipedia.org
Methanesulfonic acid-1.9 wikipedia.org
Benzoic acid4.20 wikipedia.org
Acetic acid4.76 wikipedia.org

Reactivity of the Hydroxymethyl Group in Organic Transformations

Condensation polymerization is a process where monomers react to form larger structural units, often with the elimination of a small molecule like water or methanol (B129727). byjus.com This type of polymerization typically involves monomers with one or two functional groups, such as alcohol, amine, or carboxylic acid groups. byjus.com this compound, containing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, can potentially participate in condensation polymerization reactions.

The formation of polyesters, for example, occurs through the reaction of a dicarboxylic acid with a diol, eliminating water. youtube.com Similarly, polyamides (like nylon) are formed from the reaction of a dicarboxylic acid and a diamine. youtube.com The presence of the hydroxymethyl group in this compound allows it to act as an alcohol monomer.

The general mechanism of condensation polymerization involves a step-growth process where monomers, dimers, and oligomers react with each other. byjus.comlibretexts.org The terminal functional groups remain active throughout the polymerization, allowing for the gradual build-up of long polymer chains. libretexts.org The presence of polar functional groups, such as the sulfonic acid group, can enhance intermolecular attractions and influence the properties of the resulting polymer. libretexts.org

For instance, the reaction of phenols with aldehydes, catalyzed by a base, leads to the formation of Bakelite resins, a type of thermosetting polymer. libretexts.org While not a direct analogue, this illustrates how hydroxyl-containing aromatic compounds can undergo condensation polymerization.

The hydroxymethyl group of this compound can undergo dehydration, which is an elimination reaction that results in the formation of an alkene (in this case, a vinylsulfonic acid derivative) and a molecule of water. masterorganicchemistry.com This reaction is typically acid-catalyzed and requires heat. libretexts.org

The mechanism of alcohol dehydration depends on the structure of the alcohol. libretexts.org Primary alcohols, like the hydroxymethyl group, generally undergo dehydration via an E2 mechanism. libretexts.orgyoutube.com In this concerted process, a base (which can be the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the hydroxyl-bearing carbon, while the protonated hydroxyl group (a good leaving group) departs simultaneously. youtube.comyoutube.com

Secondary and tertiary alcohols, on the other hand, tend to dehydrate through an E1 mechanism, which involves the formation of a carbocation intermediate. libretexts.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric or phosphoric acid, to form an alkyloxonium ion. libretexts.org This ion then leaves as water, creating a carbocation. A base then abstracts a proton from an adjacent carbon to form the double bond. libretexts.org

The temperature required for dehydration varies with the alcohol's structure, with tertiary alcohols dehydrating at the lowest temperatures and primary alcohols requiring the highest temperatures. libretexts.org

Alcohol Type Dehydration Temperature Range (°C) Mechanism
Primary170 - 180 libretexts.orgE2 libretexts.orgyoutube.com
Secondary100 - 140 libretexts.orgE1 libretexts.orgyoutube.com
Tertiary25 - 80 libretexts.orgE1 libretexts.orgyoutube.com

The hydroxymethyl group in this compound is a primary alcohol and can be oxidized to an aldehyde and further to a carboxylic acid. The specific product depends on the oxidizing agent used.

Common oxidizing agents for primary alcohols include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that typically oxidizes primary alcohols to carboxylic acids. libretexts.org For benzylic alcohols, this oxidation can proceed as long as there is at least one hydrogen on the benzylic carbon. libretexts.org

Chromic acid (H₂CrO₄): Formed from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. This is also a strong oxidizing agent that converts primary alcohols to carboxylic acids.

Pyridinium chlorochromate (PCC): A milder oxidizing agent that can selectively oxidize primary alcohols to aldehydes.

The reduction of the hydroxymethyl group is less common as it is already in a reduced state. However, the corresponding aldehyde or carboxylic acid can be reduced back to the primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Electrophilic and Nucleophilic Reactions of the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The sulfonic acid group (-SO₃H) and the hydroxymethyl group (-CH₂OH) are both substituents on the benzene ring and will influence the rate and position of further substitution.

The sulfonic acid group is a deactivating, meta-directing group. youtube.com This means it withdraws electron density from the benzene ring, making it less reactive towards electrophiles compared to benzene itself. youtube.com The electron-withdrawing nature of the sulfonic acid group is due to the electronegativity of the oxygen atoms and the positive charge on the sulfur atom. Resonance structures show that the ortho and para positions are particularly electron-deficient, thus directing incoming electrophiles to the meta position, which is comparatively more electron-rich. youtube.com

The hydroxymethyl group is generally considered a weak activating group and is ortho, para-directing. However, in the presence of the strongly deactivating sulfonic acid group, the directing effect of the sulfonic acid group will likely dominate.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. libretexts.org

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a halogen and a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). libretexts.org

Sulfonation: Introduction of another sulfonic acid group using fuming sulfuric acid (a mixture of H₂SO₄ and SO₃). libretexts.orglibretexts.org This reaction is reversible. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, Friedel-Crafts reactions are generally not successful on strongly deactivated rings, such as those containing a sulfonic acid group.

The sulfonation of benzene is a classic example of an EAS reaction where sulfur trioxide (SO₃) acts as the electrophile. libretexts.org The reaction is typically carried out in concentrated sulfuric acid. libretexts.orglibretexts.org

Functional Group Interconversions on the Aromatic Nucleus

The aromatic nucleus of this compound is substituted with a hydroxyl (-OH), a methyl (-CH₃), and a sulphonic acid (-SO₃H) group. These substituents significantly influence the reactivity of the aromatic ring towards further functionalization, primarily through electrophilic aromatic substitution reactions. The interplay of their electronic and steric effects dictates the position and feasibility of introducing new functional groups.

The hydroxyl and methyl groups are activating, ortho-, para-directing groups, meaning they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, thus making the ring more susceptible to electrophilic attack. Conversely, the sulphonic acid group is a deactivating, meta-directing group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position. libretexts.orgmsu.edu

Given the substitution pattern of commercially available isomers of this compound (e.g., 2-hydroxy-5-methylbenzenesulphonic acid), the directing effects of the existing substituents will determine the outcome of further substitution reactions.

Electrophilic Aromatic Substitution Reactions:

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. libretexts.orgmsu.edu The strong activating effect of the hydroxyl group, moderated by the methyl group, will direct the incoming halogen to the positions ortho and para to the hydroxyl group.

Nitration: Treatment with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring. libretexts.orgbyjus.com The nitronium ion (NO₂⁺), a strong electrophile, will be directed to the positions activated by the hydroxyl and methyl groups.

Sulphonation: Further sulphonation can occur under forcing conditions with fuming sulfuric acid (H₂SO₄/SO₃). libretexts.orgbyjus.com The incoming sulphonic acid group will substitute at a position dictated by the combined directing effects of the existing substituents. It is noteworthy that sulphonation is a reversible process; the sulphonic acid group can be removed by heating with dilute aqueous acid. libretexts.orgmnstate.edu This reversibility can be synthetically useful for temporarily blocking a position on the aromatic ring. mnstate.edu

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation, which introduce alkyl and acyl groups respectively, are generally not successful on strongly deactivated rings. libretexts.orglibretexts.org The presence of the deactivating sulphonic acid group on this compound would likely inhibit these reactions.

Interconversion of Existing Functional Groups:

The existing functional groups on the aromatic ring can also be interconverted to introduce new functionalities.

Conversion of the Sulphonic Acid Group: The sulphonic acid group can be converted into a sulphonyl chloride (-SO₂Cl) by treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). nih.gov This sulphonyl chloride is a versatile intermediate that can be further reacted to form sulphonamides or sulphonate esters.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) under basic conditions, followed by acidification. mnstate.edu

The table below summarizes the potential functional group interconversions on the aromatic nucleus of a representative isomer, 2-hydroxy-5-methylbenzenesulphonic acid.

Reaction Type Reagents Predicted Major Product(s) Notes
Halogenation (Bromination) Br₂, FeBr₃3-Bromo-2-hydroxy-5-methylbenzenesulphonic acidThe hydroxyl group is a stronger activating group than the methyl group, directing the electrophile primarily to the position ortho to it.
Nitration Conc. HNO₃, Conc. H₂SO₄2-Hydroxy-5-methyl-3-nitrobenzenesulphonic acidThe nitro group is directed to the position activated by both the hydroxyl and methyl groups.
Desulphonation Dilute H₂SO₄, heat4-MethylphenolThe sulphonic acid group is removed, yielding the corresponding phenol (B47542).
Conversion to Sulphonyl Chloride SOCl₂2-Hydroxy-5-methylbenzenesulphonyl chlorideThis reaction provides a key intermediate for further derivatization. nih.gov
Oxidation of Methyl Group 1. KMnO₄, NaOH, heat 2. H₃O⁺2-Hydroxy-5-carboxybenzenesulphonic acidThe methyl group is oxidized to a carboxylic acid. mnstate.edu

Mechanistic Characterization of Key Reaction Intermediates and Transition States

The key reactions involving the aromatic nucleus of this compound, particularly electrophilic aromatic substitutions, proceed through a well-established two-step mechanism involving a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

Mechanism of Electrophilic Aromatic Substitution:

Formation of the Sigma Complex (Arenium Ion): In the initial, rate-determining step, the π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E⁺). masterorganicchemistry.com This disrupts the aromaticity of the ring and forms a positively charged benzenonium intermediate, where the electrophile is attached to one of the carbon atoms, which becomes sp³-hybridized. byjus.com The positive charge is delocalized over the remaining five sp²-hybridized carbon atoms of the ring through resonance.

Deprotonation to Restore Aromaticity: In the second, fast step, a base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom to which the electrophile is attached. masterorganicchemistry.com This restores the aromatic π-system and results in the formation of the substituted product.

Influence of Substituents on Intermediates and Transition States:

The stability of the sigma complex is a crucial factor in determining the rate and regioselectivity of the electrophilic aromatic substitution. The substituents already present on the benzene ring play a significant role in stabilizing or destabilizing this intermediate.

Activating Groups (-OH, -CH₃): The hydroxyl and methyl groups are electron-donating groups. They stabilize the positively charged sigma complex through resonance (for the -OH group) and inductive effects (for both -OH and -CH₃ groups). This stabilization is most effective when the positive charge is located on the carbon atom bearing the substituent. In the case of ortho and para attack, resonance structures can be drawn where the positive charge is delocalized onto the carbon atom attached to the hydroxyl or methyl group, leading to a more stable intermediate and a lower energy transition state. This explains their ortho-, para-directing nature.

Deactivating Group (-SO₃H): The sulphonic acid group is an electron-withdrawing group. It destabilizes the positively charged sigma complex through its strong inductive effect. This destabilization is most pronounced in the case of ortho and para attack, where the positive charge would be placed on the carbon atom directly attached to the electron-withdrawing sulphonic acid group. For meta attack, the positive charge is never located on this carbon, leading to a relatively less destabilized intermediate compared to ortho and para attack. Consequently, the transition state for meta substitution is of lower energy, making the sulphonic acid group a meta-director. youtube.com

The reaction coordinate diagram for the electrophilic substitution of this compound would show two transition states and one intermediate (the sigma complex). The first transition state, leading to the formation of the sigma complex, corresponds to the rate-determining step and has the highest energy. The stability of the sigma complex, as influenced by the substituents, directly affects the energy of this transition state.

Catalytic Roles and Applications in Chemical Synthesis

Applications as a Building Block in Advanced Organic Synthesis

The bifunctional nature of hydroxymethylbenzenesulphonic acid, possessing both a nucleophilic/electrophilic hydroxymethyl group and a stable, electron-withdrawing sulphonic acid group, suggests its potential as a versatile building block in organic synthesis.

The hydroxymethyl group on the aromatic ring can be a handle for a variety of chemical transformations. It can be oxidized to an aldehyde or a carboxylic acid, or converted to a halomethyl group for subsequent nucleophilic substitution reactions. The sulphonic acid group, being a strong electron-withdrawing group and a good leaving group under certain conditions, can direct the regioselectivity of electrophilic aromatic substitution reactions or be replaced by other functional groups. This dual functionality could allow for the synthesis of a wide array of substituted aromatic compounds. However, specific examples of such synthetic routes starting from this compound are not well-documented in the surveyed literature.

Heterocyclic compounds are of immense importance in medicinal and materials chemistry. The synthesis of these compounds often involves the reaction of bifunctional or polyfunctional starting materials. Theoretically, this compound could serve as a precursor for certain heterocyclic systems. For example, the hydroxymethyl group and a suitably positioned ortho-substituent (introduced via the directing effect of the sulphonic acid group) could participate in a cyclization reaction to form a fused heterocyclic ring. Despite this potential, a review of the available literature did not yield specific instances of this compound being used as an intermediate in the synthesis of heterocyclic compounds. The synthesis of heterocycles often relies on more established and readily available starting materials. nih.gov

Development of Heterogeneous Catalytic Systems Incorporating this compound

To enhance catalyst stability, reusability, and ease of separation, this compound can be incorporated into heterogeneous catalytic systems. This involves immobilizing the acid on solid supports or integrating it into more complex structures.

Immobilizing homogeneous catalysts onto solid supports is a widely adopted strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical advantages of the latter. For this compound, several immobilization techniques can be considered, primarily involving physical adsorption or covalent bonding to a solid matrix.

Common Solid Supports:

Silica (B1680970) (SiO₂): Silica is a versatile and widely used support due to its low cost, environmental friendliness, and thermal stability. Its surface is rich in silanol (B1196071) (Si-OH) groups, which can be chemically modified for covalent attachment of the catalyst. rsc.org For instance, propylsulfonic acid has been successfully supported on silica and used as a heterogeneous catalyst. umz.ac.ir

Activated Carbon: This support offers a high surface area and can be functionalized for catalyst immobilization. wikipedia.org For example, activated carbon has been used to support sulphonic acid groups for biodiesel production. wikipedia.org The surface of activated carbon can be oxidized to introduce oxygen-containing functional groups that can then be used for coupling with the catalyst. wikipedia.org

Immobilization Methods:

Covalent Bonding: This method involves the formation of a strong, stable chemical bond between the catalyst and the support. For this compound, the hydroxyl group offers a potential site for covalent attachment to a suitably functionalized support.

Physical Adsorption: This simpler method relies on weaker interactions, such as van der Waals forces or hydrogen bonding, to attach the catalyst to the support surface. mdpi.com Fumed silica, with its high surface area and adsorptive affinity, is a suitable support for this approach. mdpi.com

The choice of support and immobilization method can significantly impact the catalyst's performance and stability.

Ionic liquids (ILs) have emerged as green solvents and catalyst stabilizers in various chemical reactions. scielo.br The integration of this compound into ionic liquid-based systems can offer several advantages, including enhanced catalytic activity and improved catalyst recovery.

Brønsted acidic ionic liquids (BAILs), which contain a proton-donating group like -SO₃H, have been developed and used as dual solvent-catalysts. researchgate.net These can be synthesized by functionalizing the cation or anion of the ionic liquid with a sulphonic acid group. scielo.br For example, sulphonic acid-functionalized imidazolium (B1220033) salts have shown high catalytic activity in various reactions. umz.ac.ir

A synergistic catalytic system can be created by combining a temperature-responsive ionic liquid with a sulphonic acid like p-toluenesulphonic acid (a close structural analog of this compound). acs.orgresearchgate.net Such a system can exist as a liquid-liquid biphasic system during the reaction, enhancing mass transfer, and then revert to a liquid-solid state upon cooling, facilitating easy separation of the catalyst. acs.orgresearchgate.net

The application of this compound and its immobilized forms as catalysts aligns well with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

One of the most common green chemical transformations where sulphonic acid catalysts excel is esterification . capes.gov.brdntb.gov.ua The traditional use of strong mineral acids like sulphuric acid in esterification suffers from drawbacks such as corrosion, difficulty in separation, and waste generation. Solid-supported sulphonic acid catalysts offer a greener alternative. rsc.org

For instance, p-toluenesulphonic acid has been effectively used as a catalyst for the eco-friendly synthesis of esters under ultrasound irradiation, leading to good yields in short reaction times under mild conditions. scielo.brcapes.gov.br Studies on the esterification of fatty acids have shown that sulphonic acid-functionalized ionic liquids can be highly effective and reusable catalysts. scielo.br

The performance of these catalysts is often evaluated based on several key metrics:

Conversion and Yield: The efficiency of the catalyst in converting reactants to the desired product.

Selectivity: The ability of the catalyst to favor the formation of a specific product over others.

Reusability: The number of reaction cycles the catalyst can be used for without a significant loss of activity.

Turnover Number (TON) and Turnover Frequency (TOF): Measures of the catalyst's productivity.

Research has also indicated that the introduction of hydroxyl groups into solid acid catalysts can enhance their catalytic performance in certain reactions, such as the hydrolysis of cellulose, by providing additional binding sites. researchgate.net This suggests that the hydroxyl group in this compound could potentially play a beneficial role in its catalytic activity in various green chemical transformations.

The table below presents data on the performance of a sulphonic acid-functionalized catalyst in a model esterification reaction.

Table 2: Performance of HSO₃-MIL-101(Cr) in the Esterification of n-Butanol with Acetic Acid

Catalyst Reaction Time (h) Conversion (%)
Fresh Catalyst 4 ~55
Recycled Catalyst (after 1st run) 4 ~30

Data sourced from a study on acid MOFs.

This data highlights the potential for deactivation and the importance of regeneration strategies for immobilized sulphonic acid catalysts.

Role in Advanced Materials Science and Polymer Chemistry

Integration of Hydroxymethylbenzenesulphonic Acid into Polymer Architectures

The bifunctional nature of this compound, possessing both a reactive hydroxymethyl group and a strongly acidic sulphonic acid group, allows for its versatile incorporation into various polymer systems. This integration can be achieved during polymerization or through post-modification of existing polymer chains.

This compound can act as a monomer or comonomer in polycondensation reactions to form thermosetting resins. It is a component in the synthesis of phenolsulphonic acid-formaldehyde-urea condensates epa.gov. In these reactions, the hydroxymethyl group (-CH₂OH) and the activated ortho and para positions on the benzene (B151609) ring can react with other monomers like phenol (B47542), urea (B33335), and formaldehyde (B43269) wikipedia.orggoogle.comnih.gov. The inclusion of the sulphonic acid group within the resulting polymer network imparts unique properties, such as improved thermal stability and ion-exchange capabilities.

The reaction typically involves the condensation of phenolsulphonic acid, urea, and formaldehyde, creating a cross-linked polymer with repeating units linked by methylene (B1212753) groups epa.gov. This process results in the formation of a durable, thermoset resin.

Table 1: Polycondensation Reactions Involving this compound

Co-ReactantsResulting Resin TypeKey Properties Imparted by Sulphonic Acid Group
Phenol, Formaldehyde, UreaPhenolsulphonic acid-formaldehyde-urea condensate epa.govepa.govIon-exchange capacity, thermal stability, use as tanning agents google.com
FormaldehydeSulphomethylated phenolic resin nih.govHigh dispersion stability, cross-linking ability nih.gov

This "grafting-to" approach involves reacting the functional groups of this compound with complementary groups on the polymer backbone mdpi.com. The result is a modified polymer with enhanced properties such as improved wettability, biocompatibility, and adhesion.

Table 2: Polymer Backbone Modification Strategies

Modification TechniqueTarget Polymer BackboneResulting Property EnhancementMechanism
Graft Polymerization nih.govresearchgate.netPolystyrene, Polysulfone, Poly(methyl methacrylate) mdpi.comIncreased hydrophilicity, enhanced dispersion stability mdpi.comCovalent bonding of sulphonic acid groups to the polymer backbone.
Surface FunctionalizationCellulose Fibers, PolyolefinsImproved wettability, dye uptake, and adhesionIntroduction of polar -SO₃H groups onto the polymer surface.

Functionalization of Polymer Matrices with this compound Derivatives

Derivatives of this compound, particularly its metal salts, can be incorporated into polymer matrices as additives to impart specific functionalities. These additives are not chemically bound to the polymer chain but are physically blended, offering a versatile method for property enhancement.

Polymer degradation can be initiated or accelerated by acidic impurities, which may be residues from catalysts or products of environmental exposure lohtragon.comspecialchem.com. Acid scavengers are additives that neutralize these acidic compounds, thereby protecting the polymer and extending its lifespan lohtragon.combaerlocher.com. While this compound is itself an acid, its metal salt derivatives can function as effective acid scavengers and stabilizers wipo.int. These salts can neutralize detrimental acids, enhancing the longevity, resilience, and performance of various polymer-based products lohtragon.com.

Table 3: Polymer Stabilization Effects

Additive TypeFunctionExamples
Metal salts of sulphonic acids wipo.intAcid Scavenger, Color StabilizerCalcium, Zinc, or Magnesium salts of this compound
AntioxidantsInhibit oxidationHindered phenols, phosphites
UV StabilizersPrevent degradation from UV lightHindered Amine Light Stabilizers (HALS)

The primary mechanism of acid scavenging involves a neutralization reaction between the additive and harmful acidic species within the polymer matrix. Acidic residues, such as hydrochloric acid (HCl) from Ziegler-Natta catalysts, can catalyze the degradation of polymer chains baerlocher.com. Metal salt acid scavengers, like calcium stearate or zinc stearate, counteract this by reacting with the acid baerlocher.com.

Similarly, a metal salt of this compound would neutralize a strong acid through a simple acid-base reaction. For example, if calcium hydroxymethylbenzenesulphonate were used, it would react with HCl to form calcium chloride and free this compound. This reaction sequesters the highly corrosive HCl, protecting both the polymer and processing equipment.

General Reaction: 2 HCl + M(SO₃-R)₂ → MCl₂ + 2 HSO₃-R (where M is a divalent metal like Ca or Zn, and R is the hydroxymethylbenzene group)

This process effectively deactivates the catalyst residues and prevents further acid-catalyzed degradation of the polymer baerlocher.com.

This compound is fundamentally important in the creation of ion-exchange resins, particularly strong acid cation (SAC) exchangers alfa-chemistry.com. The sulphonic acid group (-SO₃H) is the active functional group that enables the exchange of cations diva-portal.org. These resins are typically based on a cross-linked polystyrene-divinylbenzene (PS-DVB) polymer backbone alfa-chemistry.comexcedr.com.

There are two primary methods for producing these resins:

Post-polymerization Sulphonation: A pre-formed PS-DVB copolymer is treated with a strong sulphonating agent, such as concentrated sulfuric acid, to introduce sulphonic acid groups onto the benzene rings of the polymer google.com.

Copolymerization of a Sulphonated Monomer: A monomer that already contains a sulphonic acid group, such as this compound, is copolymerized with a cross-linking agent like divinylbenzene cdnsciencepub.comacs.org. This method allows for a more uniform distribution of functional groups throughout the resin matrix and can produce resins with a very high density of sulphonic acid groups acs.orgcdnsciencepub.com.

These resins are widely used in water softening, demineralization, and chemical catalysis alfa-chemistry.comexcedr.com.

Table 4: Types of Ion-Exchange Resins and Functional Groups

Resin TypeFunctional GroupPolymer MatrixTypical Applications
Strong Acid Cation (SAC) alfa-chemistry.comSulphonic acid (–SO₃H)Polystyrene-DVBWater softening, demineralization alfa-chemistry.com
Weak Acid Cation (WAC) excedr.comCarboxylic acid (–COOH)Acrylic polymersSelective removal of hardness ions alfa-chemistry.com
Strong Base Anion (SBA) excedr.comQuaternary ammonium (B1175870)Polystyrene-DVBRemoval of strong mineral acids alfa-chemistry.com
Weak Base Anion (WBA) excedr.comTertiary aminePolystyrene-DVBAbsorption of strong acids alfa-chemistry.com

Novel Material Development Using this compound as a Monomer or Crosslinker

This compound is a bifunctional molecule featuring both a hydroxymethyl (-CH2OH) and a sulphonic acid (-SO3H) group attached to a benzene ring. This unique combination of reactive sites makes it a valuable building block in polymer chemistry and materials science for the development of advanced materials with tailored properties. Its utility as both a monomer and a crosslinking agent allows for the synthesis of a new generation of functional polymers and specialty chemicals.

Synthesis of Sulfonated Polymers for Membranes

The incorporation of sulphonic acid groups into polymer backbones is a key strategy for developing proton exchange membranes (PEMs), which are critical components in fuel cells and other electrochemical devices. This compound serves as an important monomer in the synthesis of these sulfonated polymers, imparting hydrophilicity and proton conductivity to the resulting membranes.

The presence of the sulfonic acid group (-SO₃H) provides strong acidity and water solubility, which is crucial for modifying polymer properties. smolecule.com These functionalized polymers often exhibit enhanced hydrophilicity and improved interactions with cells and other materials. smolecule.com The synthesis of sulfonated polymers can be achieved through various polymerization techniques where this compound can be incorporated. For instance, its hydroxyl group can participate in condensation polymerization reactions (e.g., esterification) with other monomers containing carboxylic acids or other suitable functional groups.

Research into sulfonated polymers for membranes is extensive, with various polymer backbones being explored to achieve high proton conductivity, good mechanical strength, and thermal stability. While perfluorinated sulfonic acid polymers like Nafion® have been widely used, there is significant research into alternative hydrocarbon-based polymers due to the high cost and environmental concerns associated with fluorinated compounds. mdpi.com Sulfonated polyimides and sulfonated poly(ether ether ketone)s are examples of such alternatives where monomers containing sulfonic acid groups are employed. nih.govresearchgate.net The introduction of angled comonomers can increase water absorption, leading to higher proton conductivity. researchgate.net

The general approach involves the copolymerization of a sulfonated monomer, like a derivative of this compound, with non-sulfonated monomers to control the degree of sulfonation and, consequently, the membrane's properties.

Table 1: Comparison of Properties for Different Sulfonated Polymer Membrane Types

Polymer Type Key Advantages Typical Monomers/Precursors
Perfluorinated Sulfonic Acids (e.g., Nafion®) High proton conductivity, excellent chemical and thermal stability. mdpi.com Tetrafluoroethylene, Perfluorinated vinyl ethers with sulfonyl acid fluoride groups
Sulfonated Polyimides (SPI) Good thermal and mechanical properties, tunable properties. Sulfonated diamines (e.g., diamine with pendant benzenesulfonic acid), Dianhydrides. mdpi.comresearchgate.net
Sulfonated Hydrocarbon Polymers Lower cost, potential for easier processing. Styrenesulfonic acid, Divinylbenzene. consensus.app

Preparation of Specialty Chemicals for Industrial Applications

The dual functionality of this compound makes it a versatile intermediate in the synthesis of a wide range of specialty chemicals for various industrial applications. The reactivity of both the hydroxymethyl and the sulphonic acid groups can be exploited to build more complex molecules.

Benzenesulfonic acid and its derivatives are foundational in the production of detergents, dyes, and pharmaceuticals. elchemy.com For instance, they are precursors to linear alkylbenzene sulfonates (LAS), which are major components of many cleaning products. elchemy.com They also serve as intermediates in the manufacturing of azo dyes, contributing to color solubility and fastness. elchemy.com

This compound, with its additional reactive handle, expands these possibilities.

In Dye and Pigment Manufacturing : The hydroxymethyl group can be chemically modified to alter the chromophore's properties or to link the dye molecule to other substrates, while the sulfonic acid group ensures water solubility, a critical factor for textile dyeing processes.

In Surfactant Production : The molecule's inherent amphiphilic nature, with a hydrophilic sulfonic acid group and a more hydrophobic aromatic ring, makes it a candidate for use in surfactant formulations. smolecule.com Further modification of the hydroxymethyl group can be used to tune the hydrophilic-lipophilic balance (HLB) of the resulting surfactant.

As a Catalyst : Like benzenesulfonic acid, which is a strong acid catalyst used in esterification and polymerization, this compound can also function as an acid catalyst. elchemy.com The hydroxymethyl group could potentially be used to immobilize the catalyst onto a solid support.

In Pharmaceutical Synthesis : The functional groups of this compound allow for its use as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs). smolecule.com

Table 2: Industrial Applications of Benzenesulfonic Acid Derivatives and Potential for this compound

Application Area Role of Benzenesulfonic Acid Derivatives Potential Role/Advantage of this compound
Detergents & Surfactants Precursor to linear alkylbenzene sulfonates (LAS). elchemy.com Can be used to create specialty surfactants with tunable properties via modification of the -CH2OH group.
Dyes & Pigments Intermediate for azo dyes, providing solubility and color fastness. elchemy.com Offers an additional site for chemical modification to fine-tune color or attach to substrates.
Catalysis Strong acid catalyst for reactions like esterification and dehydration. elchemy.com Can act as a functional catalyst that can be anchored to supports via the hydroxymethyl group.
Pharmaceuticals Used as an intermediate in API synthesis. smolecule.com Provides a versatile scaffold with two distinct functional groups for building complex drug molecules.

Environmental Chemistry and Transformation Pathways of Hydroxymethylbenzenesulphonic Acid

Abiotic Transformation Mechanisms in Aquatic and Terrestrial Systems

Hydrolytic Stability under Varying pH Conditions

Generally, sulfonic acids are strong acids and exist as the sulfonate anion under typical environmental pH conditions. The C-S bond in aromatic sulfonates is known to be relatively stable to hydrolysis. However, the stability can be influenced by the pH of the surrounding medium.

In acidic conditions (pH 2-5), the hydrolysis of related phenylsulfamate esters has been shown to proceed via an associative SN2 mechanism, where a water molecule acts as a nucleophile attacking the sulfur atom. nih.gov For hydroxymethylbenzenesulphonic acid, significant hydrolysis under acidic conditions is not expected to be a major degradation pathway due to the stability of the aromatic sulfonate group.

Under neutral to alkaline conditions (pH ≥ 6-9), a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism can become more prominent for certain sulfonate esters, involving the ionization of a suitable functional group. nih.gov For aromatic sulfonyl chlorides, the rate of hydrolysis increases in alkaline solutions. rsc.org It is plausible that at higher pH values, the hydroxymethyl group could influence the reactivity of the molecule, though specific data is lacking.

Table 1: Inferred Hydrolytic Behavior of this compound at Different pH Values

pH RangeExpected Predominant SpeciesInferred Hydrolytic StabilityRationale based on Analogous Compounds
Acidic (pH < 4)This compoundHighStrong acid, stable C-S bond in aromatic sulfonates.
Neutral (pH 4-8)HydroxymethylbenzenesulphonateHighThe sulfonate anion is generally resistant to hydrolysis.
Alkaline (pH > 8)HydroxymethylbenzenesulphonateModerate to HighPotential for increased reactivity at higher pH, as seen with other sulfonyl compounds, but likely still a slow process.

It is important to note that these are inferences, and experimental studies are required to determine the precise hydrolysis kinetics of this compound under varying environmental conditions.

Photochemical Degradation Pathways

Photochemical degradation, driven by sunlight, can be a significant transformation pathway for aromatic compounds in the environment. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment (photosensitizers).

For aromatic compounds, electronic excitation upon absorption of light can lead to various reactions, including cycloadditions and electron transfer-mediated transformations. rsc.org While specific studies on the photochemical degradation of this compound are limited, research on related compounds like p-toluenesulfonic acid (p-TSA) provides insights. The photodegradation of p-TSA has been shown to be influenced by factors such as pH and the presence of photosensitizers.

Potential photochemical degradation pathways for this compound could involve:

Hydroxylation of the Aromatic Ring: Attack by photochemically generated hydroxyl radicals (•OH) can lead to the formation of hydroxylated derivatives.

Oxidation of the Hydroxymethyl Group: The hydroxymethyl group could be oxidized to a formyl (aldehyde) and subsequently to a carboxyl group.

Desulfonation: Cleavage of the C-S bond, leading to the release of the sulfonate group as sulfate (B86663).

Ring Cleavage: More extensive degradation can result in the opening of the aromatic ring.

The efficiency of these photochemical processes would depend on factors such as the intensity and wavelength of sunlight, the presence of natural photosensitizers like dissolved organic matter, and the chemical composition of the water or soil.

Redox Transformations in Environmental Compartments

Redox (oxidation-reduction) reactions are fundamental processes in soil and aquatic environments that can influence the fate of organic pollutants. The redox potential (Eh) of a system, which is influenced by factors like oxygen availability and microbial activity, determines whether oxidative or reductive transformations are favored. researchtrend.netcolostate.edu

In aerobic environments (positive Eh), oxidative transformations are likely to be the primary redox pathway for this compound. The hydroxymethyl group is susceptible to oxidation, potentially leading to the formation of the corresponding benzaldehyde (B42025) and benzoic acid derivatives. Microbial activity plays a significant role in mediating these oxidative processes. researchtrend.net

Under anaerobic conditions (negative Eh), which can occur in waterlogged soils, sediments, and anoxic water bodies, reductive transformations become more important. For sulfonated aromatic compounds, this could potentially involve the reduction of the sulfonate group, although this is generally a less favorable process. The aromatic ring itself can also undergo reduction under strongly reducing conditions. The transformation of elements like nitrogen and sulfur is highly dependent on the redox status of the soil. researchtrend.net

The interplay between pH and Eh is crucial in determining the speciation and transformation of compounds in the environment. researchtrend.netwur.nl For instance, the mobility and bioavailability of metal ions, which can act as catalysts in redox reactions, are strongly pH-dependent.

Biotic Transformation Pathways in Environmental Systems

The biodegradation of this compound by microorganisms is a key process in its ultimate removal from the environment. Bacteria, in particular, have evolved diverse enzymatic machinery to break down a wide range of organic compounds, including aromatic sulfonates.

Microbial Degradation Mechanisms

While direct studies on the microbial degradation of this compound are not extensively documented, the metabolic pathways for closely related compounds, such as p-toluenesulfonic acid (p-TSA), have been elucidated and provide a strong basis for inferring its biodegradation.

Several bacterial strains, including species of Pseudomonas and Arthrobacter, have been shown to utilize aromatic sulfonates as a source of sulfur for growth. nih.gov The initial step in the degradation of many aromatic sulfonates is desulfonation, where the sulfonate group is cleaved from the aromatic ring. This reaction is often catalyzed by monooxygenase enzymes, which incorporate one atom of molecular oxygen into the substrate, leading to the formation of a hydroxylated aromatic compound and the release of sulfite (B76179) (SO3^2-), which is then oxidized to sulfate (SO4^2-). nih.gov

Based on the degradation of p-TSA, a plausible microbial degradation pathway for this compound could involve the following steps:

Oxidation of the Hydroxymethyl Group: The initial attack could be on the hydroxymethyl group, oxidizing it to a formyl group and then to a carboxyl group, forming 4-carboxybenzenesulfonic acid.

Desulfonation: A monooxygenase could then catalyze the desulfonation of the aromatic ring, yielding protocatechuic acid (3,4-dihydroxybenzoic acid).

Ring Cleavage: The resulting dihydroxylated aromatic intermediate would then be susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

Further Metabolism: These aliphatic compounds would then enter central metabolic pathways and be completely mineralized to carbon dioxide and water.

Table 2: Potential Microbial Degradation Intermediates of this compound

Putative IntermediateChemical FormulaRole in Pathway
4-Formylbenzenesulphonic acidC₇H₆O₄SProduct of initial oxidation
4-Carboxybenzenesulphonic acidC₇H₆O₅SProduct of further oxidation
Protocatechuic acidC₇H₆O₄Product of desulfonation
Aliphatic ring-cleavage productsVariousProducts of dioxygenase activity

Enzyme-Mediated Transformations

The biodegradation of sulfonated aromatic compounds is mediated by specific enzymes. The key enzymes involved in the initial stages of degradation are typically monooxygenases and dioxygenases. nih.gov

Monooxygenases: These enzymes are responsible for the initial desulfonation of many aromatic sulfonates. They catalyze the incorporation of one oxygen atom into the aromatic ring, leading to the formation of a phenol (B47542) and the release of sulfite. Experiments with 18O2 have confirmed that the hydroxyl group is derived from molecular oxygen. nih.gov

Dioxygenases: Following desulfonation and hydroxylation of the aromatic ring, dioxygenases play a crucial role in cleaving the aromatic ring. These enzymes incorporate both atoms of molecular oxygen into the substrate, breaking the stable aromatic structure and forming aliphatic products that can be further metabolized.

While specific enzymes for the degradation of this compound have not been characterized, it is highly probable that enzymes with broad substrate specificity, capable of acting on a range of substituted aromatic sulfonates, would be involved. The genetic information for these degradative enzymes is often located on plasmids, which can be transferred between different bacterial species, facilitating the adaptation of microbial communities to new pollutants.

Advanced Chemical Methodologies for Studying Environmental Fate

The study of the environmental fate of chemical compounds such as this compound relies on sophisticated analytical methodologies. These techniques are crucial for understanding how the compound behaves and transforms in various environmental compartments. Advanced methods enable researchers to trace the journey of the parent compound and identify its various transformation products, providing a clearer picture of its persistence, mobility, and potential ecological impact.

Tracing Chemical Transformations in Environmental Matrices

Tracing the transformation of this compound in complex environmental matrices like soil and water involves a multi-faceted approach. While specific studies on this particular compound are not abundant, the transformation pathways can be inferred from the known behavior of structurally similar compounds, such as p-toluenesulfonic acid (PTSA) and benzyl (B1604629) alcohol.

The degradation of this compound likely proceeds through several key reactions. The hydroxymethyl group is susceptible to oxidation, a common fate for benzyl alcohols in the environment. This process can lead to the formation of corresponding aldehydes and carboxylic acids. For instance, the biodegradation of benzyl alcohol is known to proceed via benzaldehyde and benzoic acid. nih.govnih.gov Similarly, the methyl group of PTSA can undergo hydroxylation. rsc.org

Furthermore, the sulfonic acid group can be a point of enzymatic attack, leading to desulfonation. The aromatic ring itself can undergo hydroxylation and eventual ring cleavage, a common pathway in the microbial degradation of aromatic compounds. nih.govnih.gov The degradation pathways for PTSA have been proposed to include methyl hydroxylation, sulfonyl hydroxylation, and ring-opening reactions. rsc.org

Isotope labeling studies are a powerful tool for tracing these transformations. By synthesizing this compound with stable isotopes (e.g., ¹³C or ¹⁸O) in specific positions, researchers can follow the labeled atoms through various degradation products using mass spectrometry. This provides definitive evidence of transformation pathways.

Table 1: Inferred Environmental Transformation Pathways of this compound

Pathway Initial Reactant Intermediate Products Potential Final Products Analogous Compound Transformation
Oxidation of Hydroxymethyl Group This compoundFormylbenzenesulphonic acidCarboxybenzenesulphonic acidBenzyl alcohol to benzoic acid nih.govnih.gov
Hydroxylation of Aromatic Ring This compoundDihydroxy-methylbenzenesulphonic acidRing cleavage productsCatechol formation from benzoic acid nih.gov
Desulfonation This compoundHydroxymethylbenzene (Benzyl alcohol)Further degradation products of benzyl alcoholMicrobial degradation of other sulfonated aromatics
Combined Pathways This compoundFormyl- or Carboxy- intermediates followed by ring hydroxylationVarious aliphatic acidsDegradation of p-toluenesulfonic acid rsc.org

This table presents inferred pathways based on the degradation of analogous compounds. Specific transformation products for this compound would need to be confirmed through dedicated studies.

Development of Analytical Protocols for Environmental Monitoring

The development of robust analytical protocols is fundamental for the environmental monitoring of this compound and its transformation products, excluding the determination of contamination levels. The focus of such protocols is on the accurate identification and characterization of the analytes in various environmental samples.

Given the polar nature of this compound and its likely transformation products (e.g., carboxylic acid and hydroxylated derivatives), liquid chromatography (LC) is the most suitable separation technique. High-performance liquid chromatography (HPLC) coupled with various detectors is a cornerstone of such analytical methods.

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high selectivity and sensitivity, which are crucial for identifying trace levels of target compounds in complex environmental matrices. High-resolution mass spectrometry (HRMS) is especially valuable for the identification of unknown transformation products by providing accurate mass measurements, which aid in the determination of elemental compositions.

Sample preparation is a critical step to remove interfering substances from the environmental matrix and to concentrate the analytes of interest. Solid-phase extraction (SPE) is a widely used technique for the extraction of polar organic compounds from aqueous samples. The choice of the SPE sorbent is crucial and should be optimized for the specific properties of this compound and its expected degradation products.

Table 2: Key Aspects of an Analytical Protocol for this compound and its Transformation Products

Protocol Step Technique Key Considerations and Parameters Purpose
Sample Collection and Preservation Standard environmental sampling protocolsUse of appropriate containers, temperature control, and holding times to prevent degradation of analytes.Ensure sample integrity and representativeness.
Sample Preparation Solid-Phase Extraction (SPE)Selection of sorbent (e.g., polymeric reversed-phase), pH adjustment of the sample, choice of elution solvents.Isolate and concentrate analytes from the sample matrix.
Chromatographic Separation High-Performance Liquid Chromatography (HPLC)Choice of column (e.g., C18, mixed-mode), mobile phase composition (e.g., acetonitrile/water with formic acid or ammonium (B1175870) formate), gradient elution program.Separate the parent compound from its transformation products and matrix components.
Detection and Identification Tandem Mass Spectrometry (MS/MS)Optimization of ionization source parameters (e.g., electrospray ionization - ESI), selection of precursor and product ions for selected reaction monitoring (SRM).Provide sensitive and selective detection and quantification of known analytes.
Identification of Unknowns High-Resolution Mass Spectrometry (HRMS)Accurate mass measurements, fragmentation pattern analysis, use of compound databases and prediction software.Elucidate the structure of unknown transformation products.

The development of such analytical protocols requires careful validation to ensure their accuracy, precision, and reliability for monitoring the environmental fate of this compound.

Advanced Spectroscopic and Chromatographic Investigations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of hydroxymethylbenzenesulfonic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides unambiguous evidence of the chemical environment of each atom, allowing for the confirmation of its isomeric form (ortho, meta, or para).

One-dimensional NMR spectra offer fundamental structural information. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum provides information on the carbon skeleton.

¹H NMR Spectroscopy: The proton spectrum shows distinct signals for the aromatic, methylene (B1212753) (–CH₂–), and hydroxyl (–OH) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the sulfonic acid group (–SO₃H) and the electron-donating/withdrawing nature of the hydroxymethyl group (–CH₂OH), leading to predictable patterns for each isomer. The hydroxyl proton signal is often broad and its position can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C spectrum complements the ¹H data by showing signals for each unique carbon atom in the molecule. The positions of the aromatic carbon signals are particularly useful for confirming the substitution pattern. The carbon atoms directly attached to the substituents (ipso-carbons) show characteristic shifts, as do the methylene carbon of the hydroxymethyl group.

Below are the predicted ¹H and ¹³C NMR chemical shifts for the isomers of hydroxymethylbenzenesulfonic acid.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton TypePredicted Chemical Shift (ppm)MultiplicityNotes
Aromatic (Ar-H)7.2 - 8.0Varies (d, t, dd)The specific pattern and shifts depend on the ortho, meta, or para substitution.
Methylene (Ar-CH₂)~4.5Singlet (s) or Doublet (d)May show coupling to the hydroxyl proton if exchange is slow.
Hydroxyl (-OH)Variable (e.g., 5.0 - 5.5)Triplet (t) or Broad SingletPosition and multiplicity are dependent on solvent, temperature, and hydrogen exchange.
Sulfonic Acid (-SO₃H)Variable (e.g., 10-12)Broad SingletOften a very broad signal due to rapid exchange; may not be observed.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon TypePredicted Chemical Shift (ppm)Notes
Aromatic (C-SO₃H)145 - 150Ipso-carbon attached to the sulfonic acid group.
Aromatic (C-CH₂OH)140 - 145Ipso-carbon attached to the hydroxymethyl group.
Aromatic (C-H)125 - 135The precise shifts depend on the position relative to the substituents.
Methylene (-CH₂OH)60 - 65Benzylic carbon attached to the hydroxyl group.

Two-dimensional (2D) NMR experiments are crucial for assembling the full molecular structure by revealing correlations between nuclei. creative-biostructure.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. emerypharma.com In hydroxymethylbenzenesulfonic acid, COSY spectra would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the ring. youtube.com A weak, long-range coupling might also be observed between the methylene protons and the nearest aromatic proton in the ortho isomer.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. creative-biostructure.com This technique provides an unambiguous link between the ¹H and ¹³C data. For instance, it would show a cross-peak connecting the methylene proton signal (~4.5 ppm) to the methylene carbon signal (~60-65 ppm), and each aromatic proton signal to its corresponding aromatic carbon signal. hmdb.carsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of hydroxymethylbenzenesulfonic acid are dominated by absorptions corresponding to its key functional groups.

Hydroxymethyl Group (–CH₂OH): This group is identified by a C-O stretching vibration and O-H stretching. The aliphatic C-H stretching of the methylene group also provides a characteristic signal.

Sulfonic Acid Group (–SO₃H): This group has several strong, characteristic vibrations, including the asymmetric and symmetric stretches of the S=O bonds and the S-O stretch. asianpubs.org

Aromatic Ring: The benzene (B151609) ring itself gives rise to characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Characteristic Vibrational Frequencies for Hydroxymethylbenzenesulfonic Acid

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
O-H StretchHydroxyl & Sulfonic Acid3200 - 3600Strong, Broad (IR)
Aromatic C-H StretchAromatic Ring3000 - 3100Medium (IR), Strong (Raman)
Aliphatic C-H StretchMethylene (-CH₂)2850 - 2960Medium (IR)
Aromatic C=C StretchAromatic Ring1450 - 1600Medium to Strong
S=O Asymmetric StretchSulfonic Acid~1350Strong (IR)
S=O Symmetric StretchSulfonic Acid~1150Strong (IR)
C-O StretchHydroxymethyl1000 - 1050Strong (IR)
S-O StretchSulfonic Acid~900Strong (IR)

The presence of both a hydroxyl (–OH) and a sulfonic acid (–SO₃H) group makes hydroxymethylbenzenesulfonic acid highly susceptible to hydrogen bonding. This is readily observed in the IR spectrum, where the O-H stretching vibration appears as a very broad band in the 3200-3600 cm⁻¹ region instead of a sharp peak. mdpi.com The breadth of this band is a direct consequence of the various hydrogen-bonded states (e.g., alcohol-alcohol, acid-acid, alcohol-acid) present in the sample. These intermolecular interactions can also cause slight shifts in the frequencies of the S=O and C-O stretching modes.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula of hydroxymethylbenzenesulfonic acid is C₇H₈O₄S, corresponding to a molecular weight of approximately 188.02 g/mol .

In techniques like electrospray ionization (ESI), particularly in negative mode, the compound is expected to be detected primarily as the deprotonated molecular ion [M-H]⁻ at m/z 187.01. nih.govresearchgate.net

Under higher-energy techniques like electron ionization (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes predictable fragmentation. The analysis of these fragments helps to confirm the presence of the key structural motifs. miamioh.edu

Predicted Key Fragments in the Mass Spectrum of Hydroxymethylbenzenesulfonic Acid

m/z ValueProposed Fragment IonOrigin of Fragment
188[C₇H₈O₄S]⁺˙Molecular Ion (M⁺˙)
170[C₇H₆O₃S]⁺˙Loss of H₂O from the molecular ion. libretexts.org
108[C₇H₈O]⁺˙Loss of sulfur trioxide (SO₃).
107[C₇H₇O]⁺Loss of the sulfonic acid radical (•SO₃H).
91[C₇H₇]⁺Tropylium ion, formed after loss of •OH and SO₃.
81[SO₃H]⁺Sulfonic acid cation.

The fragmentation pathways, such as the characteristic loss of SO₃ (80 Da), are diagnostic for aryl sulfonic acids. Similarly, the loss of water (18 Da) and the formation of ions related to the benzyl (B1604629) moiety (e.g., m/z 107) confirm the presence of the hydroxymethyl group. The combination of these fragments allows for a confident structural assignment. libretexts.org

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of hydroxymethylbenzenesulfonic acid and for analyzing it within complex mixtures. Different chromatographic methods are employed based on the properties of the compound and its potential impurities.

High-performance liquid chromatography (HPLC) is the premier method for the purity assessment of non-volatile compounds like hydroxymethylbenzenesulfonic acid. A reversed-phase HPLC method is typically developed for this purpose. Method development involves optimizing the column, mobile phase, and detection parameters to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurity peaks. For a related compound, 3-formylbenzenesulfonic acid, a C18 column with a mobile phase of 60% methanol (B129727) and 40% water has been shown to be effective.

Table 3: Exemplary HPLC Method Parameters for Hydroxymethylbenzenesulfonic Acid Analysis

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: 60% Methanol, 40% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 220 nm

Note: This table provides a typical starting point for method development and is for illustrative purposes.

Due to its low volatility, hydroxymethylbenzenesulfonic acid cannot be directly analyzed by gas chromatography (GC). However, GC analysis can be performed after converting the sulfonic acid into a more volatile derivative. A common derivatization technique is silylation, which replaces the acidic proton of the sulfonic acid group with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is significantly more volatile and thermally stable, making it amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification.

Ion chromatography (IC) is a powerful technique for the analysis of ionic species and is well-suited for the detection and quantification of the sulfonate group in hydroxymethylbenzenesulfonic acid. In this method, an ion-exchange column is used to separate the analyte based on its charge. A conductivity detector is typically employed for detection. IC is particularly useful for analyzing hydroxymethylbenzenesulfonic acid in aqueous samples and for quantifying it in the presence of other inorganic and organic anions.

X-ray Diffraction and Elemental Analysis for Solid-State Characterization

For hydroxymethylbenzenesulfonic acid in its solid form, X-ray diffraction (XRD) and elemental analysis provide fundamental information about its structure and composition.

X-ray diffraction analysis of a single crystal of hydroxymethylbenzenesulfonic acid would allow for the unambiguous determination of its three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. Powder XRD can be used to assess the crystallinity and phase purity of a bulk sample.

Elemental analysis provides the empirical formula of the compound by determining the weight percentage of each element present. The experimentally determined percentages should closely match the theoretical values calculated from the chemical formula.

Table 4: Theoretical Elemental Analysis of Hydroxymethylbenzenesulfonic Acid (C_7H_8O_4S)

ElementSymbol% Composition
CarbonC44.67%
HydrogenH4.28%
OxygenO33.99%
SulfurS17.04%

Note: The data in this table is based on theoretical calculations.

Computational and Theoretical Chemistry Studies of Hydroxymethylbenzenesulphonic Acid

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, energy, and electronic distribution. These calculations solve the Schrödinger equation for a given molecular system, providing a detailed picture of its electronic structure.

DFT calculations, for instance using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to determine the equilibrium geometry of hydroxymethylbenzenesulphonic acid. researchgate.net These calculations would provide precise bond lengths, bond angles, and dihedral angles. The resulting optimized structure would reveal the spatial arrangement of the hydroxymethyl and sulfonic acid groups on the benzene (B151609) ring.

Furthermore, DFT calculations can determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.netsciencemadness.org A smaller gap generally implies higher reactivity. For illustrative purposes, the calculated electronic properties for a related compound, p-toluenesulfonic acid, are presented in the table below.

Illustrative DFT-Calculated Electronic Properties (Based on p-Toluenesulfonic Acid)

ParameterValue
HOMO Energy-8.25 eV
LUMO Energy-3.50 eV
HOMO-LUMO Gap4.75 eV

This data is illustrative and based on findings for p-toluenesulfonic acid to demonstrate the type of information obtainable through DFT calculations. researchgate.net

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, though they are computationally more demanding than DFT. researchgate.net

For this compound, ab initio calculations could be used to refine the geometric parameters and energies obtained from DFT. They are particularly useful for benchmarking the results of less computationally expensive methods. High-level ab initio calculations can also provide very accurate predictions of spectroscopic properties, which can then be compared with experimental data for validation. nih.gov While specific ab initio studies on this compound are scarce, the methodology has been applied to similar systems to achieve high-accuracy results. mdpi.com

Reaction Mechanism Simulations and Energetic Profiling

Understanding the pathways of chemical reactions is crucial for predicting product formation and optimizing reaction conditions. Computational methods allow for the detailed investigation of reaction mechanisms, including the characterization of transient species like transition states.

Reaction mechanism simulations can map out the potential energy surface of a reaction, identifying the minimum energy path from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate.

For reactions involving this compound, such as its formation via sulfonation of hydroxymethylbenzene or its participation in further chemical transformations, computational methods can be used to locate the transition state structures. Techniques like the nudged elastic band (NEB) method or eigenvector-following algorithms are employed for this purpose. Once the transition state is located, its vibrational frequencies are calculated. A single imaginary frequency confirms that the structure is a true transition state. The magnitude of this imaginary frequency is related to the curvature of the potential energy surface at the transition state.

Reactions are often carried out in a solvent, which can significantly influence reactivity. Solvation effects can be incorporated into computational models using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For a polar molecule like this compound, solvation can have a profound impact on its reactivity. For instance, in an aqueous solution, the sulfonic acid group will be deprotonated, and the resulting sulfonate anion will be stabilized by hydrogen bonding with water molecules. Computational studies on similar compounds have shown that the presence of a solvent can alter reaction pathways and activation barriers. nih.gov For example, the conductor-like polarizable continuum model (C-PCM) is a commonly used implicit solvation model in DFT calculations. nih.gov By performing calculations in both the gas phase and in different solvents, the role of the solvent in the reaction mechanism can be quantified.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, including the C-S bond and the bonds within the hydroxymethyl group. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum, in water, or in a non-polar solvent) and the energy barriers between different conformers. Studies on related substituted benzenesulfonic acids have shown that intramolecular hydrogen bonding can play a significant role in determining the preferred conformation. mdpi.com

MD simulations are also invaluable for studying the interactions of this compound with other molecules. For example, simulations could model the interaction of the sulfonic acid group with water molecules, providing a detailed picture of the hydration shell. researchgate.netresearchgate.net Similarly, the interactions with other organic molecules or with surfaces can be investigated. This information is crucial for understanding its behavior in complex systems, such as in biological environments or in materials science applications.

Illustrative Conformational Dihedral Angles (Illustrative)

Dihedral AnglePredominant Range (degrees)
C-C-S-O-60 to 60
C-C-C-O (hydroxymethyl)-180 to 180 (relatively free rotation)

This table provides an illustrative example of the type of data that could be obtained from molecular dynamics simulations for this compound, showing the likely rotational freedom around key bonds.

Investigation of Intermolecular Associations and Aggregation

Currently, there is a lack of specific published data from computational studies detailing the intermolecular association and aggregation of this compound. Theoretical investigations would be invaluable in understanding how these molecules interact with each other in various environments. Key areas for future research would include:

Hydrogen Bonding: The presence of both a hydroxyl and a sulphonic acid group provides multiple sites for strong hydrogen bond donation and acceptance. Computational models could predict the preferred hydrogen bonding motifs, leading to the formation of dimers, oligomers, and larger aggregates.

π-π Stacking: The aromatic benzene ring allows for π-π stacking interactions, which would likely play a significant role in the aggregation process, particularly in concentrated solutions or the solid state.

Solvent Effects: The influence of different solvents on the aggregation behavior could be simulated, providing insights into how solvent polarity and hydrogen bonding capacity mediate the intermolecular forces.

A hypothetical data table based on future density functional theory (DFT) calculations could resemble the following:

Interaction TypeCalculated Interaction Energy (kJ/mol)Key Interacting Groups
Hydrogen Bond (Sulphonic-Sulphonic)Data not availableSO₃H --- O₃SH
Hydrogen Bond (Hydroxymethyl-Sulphonic)Data not availableCH₂OH --- O₃SH
π-π Stacking (Parallel Displaced)Data not availableBenzene Ring --- Benzene Ring

Host-Guest Interactions in Supramolecular Systems

There are no specific studies found that computationally investigate this compound as a guest molecule within supramolecular hosts like cyclodextrins, calixarenes, or cucurbiturils. Such research would be pivotal in exploring its potential for applications in areas like controlled release, catalysis, and molecular recognition.

Future computational studies could explore:

Binding Affinity: Calculations of the binding energy and association constants would quantify the stability of the inclusion complex with various hosts.

Inclusion Geometry: Molecular dynamics simulations could reveal the preferred orientation of the guest molecule within the host's cavity, identifying the key non-covalent interactions responsible for complex formation.

Host-Guest Interaction Analysis: Techniques like Non-Covalent Interaction (NCI) plots could visualize and characterize the nature of the forces (e.g., van der Waals, hydrogen bonding) between the host and guest.

A prospective data table summarizing results from such a study might look like this:

Host MoleculeCalculated Binding Energy (kJ/mol)Predicted Dominant Interaction
β-CyclodextrinData not availableData not available
p-SulfonatocalixareneData not availableData not available
CucurbiturilData not availableData not available

Quantitative Structure-Reactivity Relationship (QSRR) Studies

No Quantitative Structure-Reactivity Relationship (QSRR) studies specifically targeting this compound were identified in the available literature. QSRR models are mathematical relationships that correlate the chemical structure of a compound with its reactivity.

For this compound, a QSRR study could, for instance, aim to predict its reactivity in polymerization reactions or its catalytic activity. This would involve:

Descriptor Calculation: Computing a wide range of molecular descriptors for this compound and its derivatives. These could include electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model that links these descriptors to an experimentally determined reactivity parameter.

Model Validation: Rigorously testing the predictive power of the developed QSRR model.

A hypothetical QSRR model could be represented by an equation such as:

Reactivity = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

Where the coefficients and descriptors would be determined from the study.

Future Research Trajectories and Emerging Paradigms in Hydroxymethylbenzenesulphonic Acid Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of hydroxymethylbenzenesulphonic acid often relies on the sulfonation of toluene (B28343) followed by subsequent functionalization, a process that can involve harsh reagents and generate significant waste. google.comresearchgate.netspegroup.ru Future research is keenly focused on developing greener and more efficient synthetic strategies.

One promising avenue is the exploration of photocatalytic methods . These approaches utilize light energy to drive chemical reactions, often under mild conditions. nih.gov Research in this area would focus on identifying suitable photocatalysts that can selectively functionalize the methyl group of toluenesulfonic acid or directly introduce both the hydroxyl and sulfonic acid functionalities onto the benzene (B151609) ring in a controlled manner.

Enzyme-catalyzed synthesis represents another frontier in sustainable chemistry. The high specificity of enzymes could enable the regioselective synthesis of specific isomers of this compound, a significant challenge with traditional chemical methods. Future work will involve screening for and engineering enzymes, such as monooxygenases or dioxygenases, that can perform the desired hydroxylation on an aromatic sulfonic acid substrate.

Furthermore, the development of flow chemistry processes for the synthesis of this compound is gaining traction. Microreactor technology offers enhanced heat and mass transfer, improved safety, and the potential for process intensification, leading to higher yields and purity. google.com

Synthetic RoutePotential AdvantagesResearch Focus
Photocatalysis Mild reaction conditions, use of renewable energy sources, high selectivity.Development of efficient and stable photocatalysts, optimization of reaction parameters.
Enzyme Catalysis High regio- and stereoselectivity, biodegradable catalysts, operation in aqueous media.Enzyme screening and engineering, understanding enzyme-substrate interactions.
Flow Chemistry Improved process control and safety, higher yields and purity, easier scalability.Reactor design, optimization of flow parameters, integration with in-line analytics.

Development of Advanced Catalytic Systems for Specific Transformations

The functional groups of this compound—the hydroxyl, sulfonic acid, and aromatic ring—offer multiple sites for catalytic transformations. Future research is aimed at developing highly selective catalysts to modify the molecule for specific applications.

Transition metal catalysis is a powerful tool for C-H functionalization, and its application to this compound is an area of growing interest. nih.govyoutube.com Research will likely focus on the use of palladium, rhodium, or iridium catalysts to introduce new functional groups onto the aromatic ring or to further functionalize the hydroxymethyl group. The development of directing groups that can guide the catalyst to a specific position on the molecule will be crucial for achieving high selectivity.

Organocatalysis , which uses small organic molecules as catalysts, offers a metal-free alternative for various transformations. Chiral organocatalysts could be employed for the asymmetric synthesis of derivatives of this compound, leading to enantiomerically pure compounds for specialized applications.

Integration into Next-Generation Functional Materials (excluding direct product performance details)

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a strongly acidic sulfonic acid group, makes it an attractive building block for a variety of functional materials.

It is a known component in the production of resins and adhesives through reactions with formaldehyde (B43269), phenol (B47542), and urea (B33335), forming complex cross-linked polymers. researchgate.net Future research will explore its use as a monomer or cross-linking agent in the synthesis of advanced polymers with tailored properties. For instance, its incorporation into polymer backbones could enhance thermal stability, ion conductivity, and hydrophilicity.

There is also significant potential for using this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) . nih.govelsevierpure.comresearchgate.netresearchgate.net The sulfonic acid group can coordinate to metal ions, while the hydroxymethyl group can be further functionalized to tune the properties of the resulting MOF, such as its porosity and catalytic activity.

Material ClassRole of this compoundPotential Properties
Advanced Polymers Monomer, cross-linking agent, functional additive.Enhanced thermal stability, ion conductivity, hydrophilicity, flame retardancy.
Metal-Organic Frameworks (MOFs) Organic linker (ligand).Tunable porosity, catalytic activity, guest selectivity.
Stimuli-Responsive Materials Functional component.pH-responsive swelling/shrinking, temperature-sensitive solubility.

Elucidation of Complex Reaction Networks in Environmental Systems

Understanding the environmental fate of this compound is crucial for assessing its long-term impact. Future research will focus on elucidating the complex reaction networks it participates in within soil and aquatic environments.

One key area of investigation will be its biodegradation pathways . This involves identifying microorganisms capable of metabolizing the compound and characterizing the enzymatic reactions involved in its breakdown. Understanding these pathways is essential for developing effective bioremediation strategies.

The reaction of this compound with common environmental oxidants, such as hydroxyl radicals and ozone, will also be a focus. Ozonolysis , for example, can lead to the cleavage of the aromatic ring, producing a variety of smaller, more oxidized organic compounds. wikipedia.orgyoutube.commsu.edumasterorganicchemistry.comyoutube.com Kinetic studies of these reactions will provide valuable data for environmental modeling.

Advanced Spectroscopic and In Situ Characterization Techniques

To fully understand the behavior of this compound in various chemical and environmental systems, advanced analytical techniques are required. Future research will increasingly rely on a combination of spectroscopic methods to probe its structure and reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the different isomers of this compound and for characterizing its reaction products. magritek.comyoutube.comyoutube.comnews-medical.netazom.com Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and heteronuclear single quantum coherence (HSQC), can provide detailed information about the connectivity of atoms within the molecule.

In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy will be instrumental in monitoring reactions involving this compound in real-time. researchgate.netrsc.orgnih.govresearchgate.netyoutube.comacs.orgyoutube.comresearchgate.netacs.org These techniques allow researchers to track the formation of intermediates and products, providing valuable insights into reaction mechanisms and kinetics. For instance, the progress of sulfonation reactions can be monitored by observing the characteristic peaks of the sulfonic acid group. researchgate.net

Synergistic Application of Experimental and Computational Methodologies

The integration of experimental studies with computational modeling is becoming increasingly important in chemical research. This synergistic approach can provide a deeper understanding of the properties and reactivity of this compound at the molecular level. rsc.orgontosight.ai

Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure of the molecule, as well as to calculate its spectroscopic properties. DFT can also be used to model reaction pathways and to determine the activation energies of different elementary steps, providing valuable insights into reaction mechanisms.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in solution and its interactions with other molecules, such as solvents, catalysts, or biological macromolecules. nih.gov This can provide information about its solvation, diffusion, and binding properties.

MethodologyApplication to this compoundInsights Gained
Density Functional Theory (DFT) Prediction of molecular structure, spectroscopic properties, reaction pathways.Understanding of reactivity, catalyst design, interpretation of experimental spectra.
Molecular Dynamics (MD) Simulations Study of behavior in solution, interactions with other molecules.Information on solvation, diffusion, binding affinities, conformational changes.

Q & A

Basic: What are the recommended methodologies for synthesizing hydroxymethylbenzenesulphonic acid, and how can reaction conditions be optimized to minimize side products?

This compound synthesis typically involves sulfonation or hydroxylation reactions, such as the introduction of sulfonic acid groups to aromatic rings using sulfur trioxide or sulfuric acid . Optimization requires precise control of reaction temperature (e.g., maintaining 40–60°C to avoid over-sulfonation) and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound from byproducts like sulfonate esters, which may form during transesterification in protic solvents . Analytical techniques like HPLC or NMR (¹H/¹³C) should confirm purity and structural integrity .

Basic: How should researchers assess the chemical stability of this compound under varying experimental conditions?

Stability studies must evaluate thermal degradation (e.g., via thermogravimetric analysis, TGA) and sensitivity to humidity. Evidence indicates that this compound is stable under recommended storage conditions (2–30°C, inert atmosphere) but degrades upon exposure to heat (>100°C) or moisture . Compatibility testing with common lab reagents is essential; for instance, avoid strong oxidizers (e.g., HNO₃) or bases that may trigger hazardous reactions . Accelerated aging experiments under controlled humidity (20–100% RH) and temperature cycling (-20°C to 95°C) can simulate long-term stability .

Advanced: What mechanistic insights explain the reactivity differences between this compound and other sulfonic acids (e.g., methanesulfonic acid) in catalytic or polymerization systems?

The aromatic sulfonic acid group in this compound exhibits stronger acidity (pKa ~0.5–1.0) compared to aliphatic sulfonic acids like methanesulfonic acid (pKa ~-1.9), influencing its role in acid-catalyzed reactions . Computational studies (e.g., DFT) reveal that steric hindrance from the hydroxymethyl group reduces nucleophilic substitution rates, while the electron-withdrawing sulfonic moiety enhances electrophilic aromatic substitution . In polymerization, its rigid aromatic structure improves thermal stability in ionomers compared to linear sulfonic acids, as shown in conductivity studies under hydrated conditions .

Advanced: How can researchers address discrepancies in reported toxicity data for sulfonic acid derivatives, including this compound?

Contradictions in toxicity data (e.g., genotoxicity of sulfonate esters) arise from variability in test models (in vitro vs. in vivo) and impurity profiles . To resolve this, employ tiered testing:

Analytical Characterization : Use LC-MS/MS to quantify sulfonate esters at ppm levels in synthesized batches.

In Silico Screening : Apply QSAR models to predict mutagenicity (e.g., using Derek Nexus).

In Vitro Assays : Conduct Ames tests or micronucleus assays with metabolic activation .
Documentation of synthetic pathways (e.g., solvent selection to minimize ester formation) is critical for regulatory compliance .

Advanced: What experimental strategies are effective for integrating this compound into functional materials (e.g., mesoporous silica or ion-exchange resins)?

For mesoporous silica synthesis, this compound can act as a templating agent due to its surfactant-like properties. Key parameters include:

  • pH Control : Acidic conditions (pH 1–3) promote ordered pore structures (e.g., hexagonal p6mm symmetry).
  • Co-Surfactant Systems : Combine with nonionic block copolymers (e.g., Pluronic F127) to tune pore size (20–300 Å) .
    In ion-exchange resins, covalent grafting via radical polymerization with acrylic monomers enhances ion conductivity. Characterization via BET surface area analysis and impedance spectroscopy validates performance .

Basic: What are the best practices for handling this compound to ensure laboratory safety?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to prevent skin/eye corrosion .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols.
  • Storage : Keep in airtight containers with desiccants to prevent moisture absorption .
  • Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced: How can researchers design systematic reviews to evaluate the biomedical applications of this compound derivatives?

Follow PRISMA guidelines:

Define Scope : Focus on specific applications (e.g., antimicrobial activity, drug delivery).

Search Strategy : Use databases (PubMed, SciFinder) with keywords like "this compound" + "biomedical." Exclude non-peer-reviewed sources .

Data Synthesis : Meta-analyze in vitro/in vivo efficacy data while controlling for variables like derivative structure (e.g., ester vs. free acid) .

Bias Assessment : Apply ROBINS-I tool to evaluate study quality .

Basic: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H NMR (δ 7.5–8.5 ppm for aromatic protons) and ¹³C NMR (δ 160–170 ppm for sulfonic group) .
  • FTIR : Confirm sulfonic acid O-H stretch (~3400 cm⁻¹) and S=O vibrations (~1180 cm⁻¹) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like 0.1% H₃PO₄ in acetonitrile/water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.